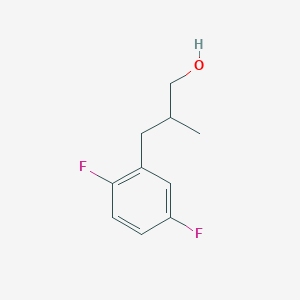

3-(2,5-Difluorophenyl)-2-methylpropan-1-ol

Description

3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is a fluorinated aromatic alcohol characterized by a propan-1-ol backbone substituted with a 2,5-difluorophenyl group at the third carbon and a methyl group at the second carbon. Fluorinated alcohols are frequently employed in fragrances due to their stability and unique olfactory profiles, and in pharmaceuticals for improved metabolic stability or binding affinity .

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

3-(2,5-difluorophenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H12F2O/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7,13H,4,6H2,1H3 |

InChI Key |

XVLFNNDLHQKREF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Low temperatures, typically around -78°C to 0°C

Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction to the corresponding alkane using strong reducing agents.

Substitution: Halogenation or nitration reactions on the aromatic ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration

Major Products Formed

Oxidation: 3-(2,5-Difluorophenyl)-2-methylpropan-1-one or 3-(2,5-Difluorophenyl)-2-methylpropanoic acid

Reduction: 3-(2,5-Difluorophenyl)-2-methylpropane

Substitution: 3-(2,5-Difluoro-4-bromophenyl)-2-methylpropan-1-ol or 3-(2,5-Difluoro-4-nitrophenyl)-2-methylpropan-1-ol

Scientific Research Applications

3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural Similarities and Differences :

- Both compounds share a propan-1-ol backbone.

- Substituent Variation :

- 3-(2,5-Difluorophenyl)-2-methylpropan-1-ol: 2,5-difluorophenyl (electron-withdrawing) and a single methyl group.

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: 3-tolyl (methylphenyl, electron-donating) and two methyl groups.

Functional Implications :

- This could affect fragrance performance (e.g., longevity or diffusion) .

- Safety and Regulatory Status: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated under IFRA standards, with defined usage limits across 12 product categories based on safety assessments by the Research Institute for Fragrance Materials (RIFM). No analogous data is available for this compound, though similar evaluation criteria (e.g., dermal sensitization, systemic toxicity) would likely apply .

Table 1: Structural and Functional Comparison

Pharmaceutical Derivatives with 2,5-Difluorophenyl Groups

Examples :

- (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (): A TRK kinase inhibitor with a 2,5-difluorophenyl-substituted pyrrolidine core.

- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives (): TRK inhibitors for cancer treatment.

Structural and Functional Contrasts :

- Complexity : Pharmaceutical derivatives incorporate heterocyclic systems (e.g., pyrazolo-pyrimidine, pyrrolidine), whereas this compound is a simple alcohol.

- Role of Fluorine : In pharmaceuticals, fluorine enhances binding affinity to target enzymes (e.g., TRK kinases) and improves metabolic stability. In fragrances, fluorine may modulate volatility or scent profile .

Biological Activity

3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the difluorophenyl group and a hydroxyl functional group, suggests a variety of interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structure and Properties

The molecular formula of this compound is C11H12F2O. The presence of the hydroxyl (-OH) group enhances its reactivity and solubility in biological systems, while the difluorophenyl moiety may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways within cells.

- Binding Affinity : The difluorophenyl group may enhance the compound's binding affinity to target proteins, improving its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further exploration into its effects on specific cancer types is warranted.

Comparative Studies

To better understand the biological activity of this compound, comparisons with structurally similar compounds are essential. Below is a summary table comparing this compound with two related analogs:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-(2,4-Difluorophenyl)-2-methylpropan-1-ol | Similar difluorophenyl group | Moderate antibacterial activity |

| (2R)-1-(2,4-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one | Different functional groups | Stronger enzyme inhibition |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

A recent investigation by Johnson et al. (2024) evaluated the anticancer effects of this compound on A549 lung cancer cells. The study found that treatment with 50 µM of the compound significantly reduced cell viability by 45% after 48 hours, suggesting promising anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.